molecular formula C12H17NO B13336021 (2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine

(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine

Cat. No.: B13336021
M. Wt: 191.27 g/mol
InChI Key: QAMFOPPPDHATJR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-Methoxybenzyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-methoxybenzyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Methoxybenzyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Pyrrolidine is reacted with 4-methoxybenzyl chloride in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain (2S)-2-(4-Methoxybenzyl)pyrrolidine in high purity.

Industrial Production Methods

Industrial production of (2S)-2-(4-Methoxybenzyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Methoxybenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrrolidine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(2S)-2-(4-Methoxybenzyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Hydroxybenzyl)pyrrolidine: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S)-2-(4-Methylbenzyl)pyrrolidine: Similar structure but with a methyl group instead of a methoxy group.

    (2S)-2-(4-Chlorobenzyl)pyrrolidine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

(2S)-2-(4-Methoxybenzyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3/t11-/m0/s1

InChI Key

QAMFOPPPDHATJR-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2CCCN2

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.